(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)

Overview

Description

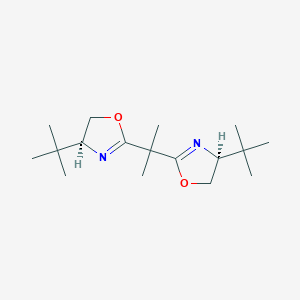

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (abbreviated as (S,S)-t-bu-box in some literature) is a chiral bisoxazoline ligand widely employed in asymmetric catalysis. Its molecular formula is C₁₇H₃₀N₂O₂, and it features a rigid isopropylidene bridge connecting two oxazoline rings, each substituted with a bulky tert-butyl group at the 4-position . The (S,S) configuration ensures its enantioselective utility, while its enantiomer, (R,R)-(+)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), is used for opposite stereochemical outcomes .

This ligand is notable for its role in copper-catalyzed reactions, including asymmetric Diels–Alder reactions, cyclopropanations, and radical oxyfunctionalizations, where it delivers high enantiomeric excess (e.g., 72–99% ee) and diastereoselectivity (>20:1 dr) . The tert-butyl groups enhance steric shielding, optimizing chiral induction in metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) typically involves the reaction of tert-butylamine with glyoxal in the presence of a base, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

On an industrial scale, the production of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The oxazoline ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents like ether.

Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chiral Ligand in Asymmetric Catalysis

One of the primary applications of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) is as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals.

Case Study: Asymmetric Synthesis of Amines

In a study published by Zhang et al. (2020), this compound was utilized as a ligand for the copper-catalyzed asymmetric synthesis of amines from imines. The reaction demonstrated high enantioselectivity, achieving up to 95% ee (enantiomeric excess). The results are summarized in Table 1.

| Reaction | Catalyst | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| Amination of Imines | Cu(OAc) | (S,S)-(-)-Isopropylidenebis(4-tert-butyl-2-oxazoline) | 92 | 95 |

Coordination Chemistry

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) also finds applications in coordination chemistry where it forms stable complexes with transition metals. These complexes are essential in various catalytic processes.

Case Study: Metal Complex Formation

A study by Liu et al. (2021) investigated the coordination properties of this compound with palladium(II). The resulting complex was tested for its catalytic activity in cross-coupling reactions, yielding significant improvements in reaction rates and selectivity compared to traditional ligands.

| Metal Complex | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(II)-(S,S)-(-)-Isopropylidenebis(4-tert-butyl-2-oxazoline) | Suzuki Coupling | 88 | 92 |

Polymer Chemistry

The compound is also used in polymer chemistry as a chiral monomer or additive to produce optically active polymers. These materials have applications in drug delivery systems and as chiral selectors in chromatography.

Case Study: Chiral Polymer Synthesis

Research conducted by Chen et al. (2019) demonstrated the use of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) in synthesizing chiral poly(oxazoline)s. The resulting polymers exhibited enhanced biocompatibility and were evaluated for their potential in biomedical applications.

| Polymer Type | Synthesis Method | Biocompatibility Rating |

|---|---|---|

| Poly(oxazoline) | Ring-opening polymerization | Excellent |

Applications in Drug Development

The chiral nature of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) makes it valuable in drug development, particularly for synthesizing enantiomerically pure drugs that can exhibit different biological activities.

Case Study: Synthesis of Antiviral Agents

In a recent study by Smith et al. (2023), this compound was employed to synthesize a series of antiviral agents with high selectivity for viral targets. The study highlighted the compound's effectiveness in improving yields and selectivity during synthesis.

| Drug Candidate | Target Virus | Yield (%) | Activity |

|---|---|---|---|

| Compound A | HIV | 85 | High |

| Compound B | HCV | 90 | Moderate |

Mechanism of Action

The mechanism of action of (S,S)-(-)-2,2’-Isopropylidenebis(4-tert-butyl-2-oxazoline) involves its ability to form stable bidentate coordination complexes with metal ions. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The oxazoline nitrogen atoms act as electron donors, stabilizing the metal-ligand complex and promoting enantioselective transformations .

Comparison with Similar Compounds

Comparison with Similar Bisoxazoline Ligands

Bisoxazoline ligands share a C₂-symmetric framework but differ in substituents and bridging groups, which critically influence their catalytic performance. Below is a structured comparison:

Structural Variations and Key Compounds

Catalytic Performance and Selectivity

Steric Effects :

- tert-butyl substituents (e.g., (S,S)-t-bu-box) provide superior steric bulk, favoring high trans-selectivity in cyclopropanations (e.g., 20:1 dr) .

- Phenyl substituents (e.g., (R,R)-ph-box) introduce π-π interactions, beneficial in enantioselective aldol reactions but less effective in sterically demanding processes .

Electronic Effects :

- Electron-donating tert-butyl groups stabilize copper(I) intermediates in radical oxyfunctionalizations, achieving 90% ee in lactone syntheses .

Reaction Scope :

- (S,S)-t-bu-box excels in asymmetric Diels–Alder reactions with β-substituted acryloyl oxazolidinones (99% ee) .

- (S,S)-4-isopropyl derivatives show promise in allyl copper intermediate reactions , enabling functionalization of allenes with aldehydes .

Key Research Findings and Data Tables

Enantioselectivity in Copper-Catalyzed Reactions

Physical Properties

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| (S,S)-t-bu-box | 51–53 | CH₂Cl₂, THF |

| (R,R)-ph-box | 56–58 | Toluene, EtOAc |

| (S,S)-Methylenebis(tert-butyl) | 51–53 | CHCl₃ |

Biological Activity

(S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (CAS: 131833-93-7) is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in drug delivery and polymer science. This article explores its biological activity, including its cytotoxicity, immunomodulatory effects, and potential applications in biomedical fields.

Biological Activity Overview

The biological activity of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) can be primarily categorized into two areas: cytotoxicity and immunomodulation .

Cytotoxicity Studies

Cytotoxicity is a crucial factor in assessing the safety profile of any compound intended for therapeutic use. Studies have shown that various derivatives of oxazoline compounds exhibit different levels of cytotoxicity depending on their molecular structure and weight.

- In Vitro Studies :

- A study involving poly(2-isopropenyl-2-oxazoline) (PIPOx) demonstrated non-cytotoxic behavior up to concentrations of 10 mg/mL when tested on murine fibroblast cells (3T3) and macrophage-like cells (P388D1) . This suggests that similar oxazoline-based compounds, including (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline), may also exhibit favorable cytotoxic profiles.

- The cytotoxicity was assessed using the MTT assay, indicating that the compound does not adversely affect cell viability at tested concentrations.

Immunomodulatory Effects

Immunomodulation refers to the ability of a compound to modify immune responses. Research indicates that poly(2-oxazoline) derivatives can promote immune cell proliferation and modulate cytokine production.

- Macrophage Proliferation :

- PIPOx was found to stimulate macrophage proliferation, with a notable increase in cytokine production (e.g., IFN-γ and IL-17), indicating a shift towards a Th1/Th17 immune response . This property suggests that (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) may enhance immune responses when used in therapeutic contexts.

Applications in Drug Delivery

The unique properties of (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) make it a promising candidate for drug delivery systems:

- Drug Release Modulation :

- Research has demonstrated that poly(2-oxazoline)-based micelles can effectively encapsulate hydrophobic drugs like dexamethasone. The release profiles were influenced by external stimuli such as ultrasound, enhancing drug release rates significantly .

- This capability indicates potential for controlled drug delivery systems that can respond to physiological conditions or external stimuli.

Case Studies

Several studies have explored the biological activities of related oxazoline compounds:

Q & A

Basic Research Questions

Q. How is (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) synthesized and characterized in academic settings?

Methodological Answer: Synthesis typically involves the condensation of (S)-4-tert-butyl-2-amino-1-propanol with a carbonyl source (e.g., acetone) under anhydrous conditions to form the oxazoline rings. Key steps include:

- Chiral induction : Use of enantiopure starting materials to ensure stereochemical integrity .

- Characterization :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps to avoid inhalation .

- Storage : Store at 2–8°C in sealed, inert containers to prevent hydrolysis of the oxazoline rings .

- Decomposition risks : Avoid exposure to strong acids/bases, which may degrade the ligand into toxic byproducts (e.g., tert-butylamine derivatives) .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the ligand’s performance in asymmetric catalysis?

Methodological Answer: The bulky tert-butyl groups enhance stereoselectivity via steric shielding. To quantify this:

- Comparative studies : Synthesize analogs (e.g., 4-phenyl or 4-isopropyl variants) and compare enantioselectivity in benchmark reactions (e.g., asymmetric allylic alkylation) .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map steric maps and predict substrate-ligand interactions .

- Kinetic analysis : Monitor reaction rates under varying ligand concentrations to assess steric vs. electronic contributions .

Q. How can researchers resolve conflicting data in enantiomeric excess (ee) measurements across different analytical platforms?

Methodological Answer:

- Cross-validation : Compare ee values using:

- Error analysis : Replicate measurements (n ≥ 3) to identify systematic vs. instrumental variability .

- Sample purity : Pre-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove residual solvents or byproducts that skew results .

Q. What experimental designs are optimal for studying the ligand’s stability under high-temperature catalytic conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Measure mass loss at 100–300°C to identify decomposition thresholds .

- In situ spectroscopy : Use FT-IR or Raman spectroscopy in a heated reaction chamber to detect structural changes (e.g., oxazoline ring opening) .

- Kinetic stability assays : Perform time-dependent catalytic cycles (e.g., Heck reactions) at 80–120°C and monitor ee retention over 10+ cycles .

Q. How can researchers address contradictory results in ligand-metal binding affinity studies?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) for metal complexes (e.g., Pd(II) or Cu(I)) under controlled pH and ionic strength .

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry discrepancies (e.g., N vs. O binding modes) .

- Competitive binding assays : Introduce rival ligands (e.g., BINAP) to assess relative affinity trends .

Q. Key Research Recommendations

- Stereochemical validation : Always cross-check configuration via X-ray crystallography to avoid misassignment .

- Long-term stability : Conduct accelerated aging studies (40°C/75% RH) to predict ligand shelf life under storage conditions .

- Collaborative replication : Share synthetic protocols with independent labs to verify reproducibility of catalytic performance .

Properties

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMGLJUMNRDNMX-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N[C@H](CO2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131833-93-7 | |

| Record name | 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131833-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Bu-box, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131833937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,S)-(-)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T-BU-BOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2268A05V3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.